(2-(Methylthio)pyrimidin-5-yl)methanol

Overview

Description

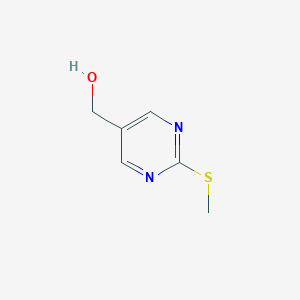

(2-(Methylthio)pyrimidin-5-yl)methanol is an organic compound with the molecular formula C6H8N2OS. It is a pyrimidine derivative, characterized by the presence of a methylthio group at the 2-position and a hydroxymethyl group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyrimidin-5-yl)methanol typically involves the reaction of pyrimidine derivatives with methylthio reagents. One common method involves the use of thiourea and dimethyl sulfate to form S-methylisothiouronium sulfate, which is then reacted with a Vilsmeier reagent derived from N,N-dimethylformamide and phosphorus oxychloride . The resulting product is further treated with sodium ethanolate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: LiAlH4 is a commonly used reducing agent for this compound.

Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(2-(Methylthio)pyrimidin-5-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-(Methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-(Methylthio)pyrimidine-5-carboxylate

- 2-(Methoxy)pyrimidine-5-carboxamide

- 2-(Ethoxy)pyrimidine-5-carboxylate

Uniqueness

(2-(Methylthio)pyrimidin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

The compound (2-(Methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropsychiatry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methylthio group attached to a pyrimidine ring, which is known to influence its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit p21-activated kinases (PAKs), which play a crucial role in various cellular processes including cell proliferation and survival. Inhibiting PAKs can lead to alterations in dendritic spine morphology and synaptic function, which are significant in neuropsychiatric disorders .

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit tubulin polymerization, a key event in cancer cell proliferation .

- Neuroprotective Effects : The potential neuroprotective effects of this compound have been explored in models of neurodegenerative diseases, suggesting that it may help mitigate symptoms associated with conditions like Alzheimer's disease and schizophrenia by modulating synaptic transmission .

Table 1: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits PAK1, PAK2, and PAK3 | |

| Cytotoxicity | IC50 values ranging from 6.59 to 12.51 μM | |

| Neuroprotection | Modulates synaptic function |

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

- Cancer Cell Lines : A study evaluated the cytotoxicity of various pyrimidine derivatives against melanoma and breast cancer cell lines. The results indicated significant inhibition with IC50 values around 9.30 μM for certain derivatives, demonstrating the potential for therapeutic applications in oncology .

- Neuropsychiatric Disorders : Research has shown that compounds inhibiting PAK activity can improve cognitive functions in rodent models of schizophrenia. These findings suggest that this compound may have therapeutic implications for treating neuropsychiatric conditions by restoring normal synaptic function .

- Pharmacokinetic Properties : In vivo studies reported favorable pharmacokinetic profiles for related compounds, with parameters such as half-life and clearance rates supporting their potential use in therapeutic settings .

Properties

IUPAC Name |

(2-methylsulfanylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIJWLQVULZDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622023 | |

| Record name | [2-(Methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19858-50-5 | |

| Record name | [2-(Methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.